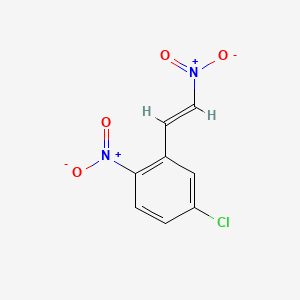
5-Chloro-beta,2-dinitro-styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-beta,2-dinitro-styrene is an organic compound characterized by the presence of a chlorine atom and two nitro groups attached to a styrene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-beta,2-dinitro-styrene typically involves the nitration of 5-chlorostyrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride, resulting in the formation of amines.
Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide, ammonia, primary or secondary amines.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
5-Chloro-beta,2-dinitro-styrene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized styrene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
作用機序
The mechanism by which 5-Chloro-beta,2-dinitro-styrene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to the disruption of normal cellular functions. The nitro groups can undergo bioreduction, generating reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
類似化合物との比較
Beta-nitrostyrene: Shares the nitro group but lacks the chlorine atom, leading to different reactivity and applications.
5-Chlorostyrene: Lacks the nitro groups, making it less reactive in certain chemical transformations.
2,4-Dinitrostyrene: Contains two nitro groups but in different positions, affecting its chemical behavior and applications.
Uniqueness: 5-Chloro-beta,2-dinitro-styrene is unique due to the combination of a chlorine atom and two nitro groups, which confer distinct reactivity patterns and potential applications. Its specific substitution pattern allows for targeted chemical modifications and the exploration of unique biological activities.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics compared to similar compounds
特性
CAS番号 |
73688-91-2 |
|---|---|
分子式 |
C8H5ClN2O4 |
分子量 |
228.59 g/mol |
IUPAC名 |
4-chloro-1-nitro-2-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H5ClN2O4/c9-7-1-2-8(11(14)15)6(5-7)3-4-10(12)13/h1-5H/b4-3+ |
InChIキー |
QPOWCZYBXJVQFJ-ONEGZZNKSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)/C=C/[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC(=C(C=C1Cl)C=C[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide](/img/structure/B12012605.png)
![2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12012612.png)
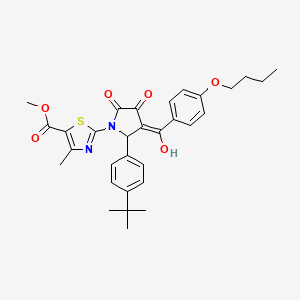
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012619.png)
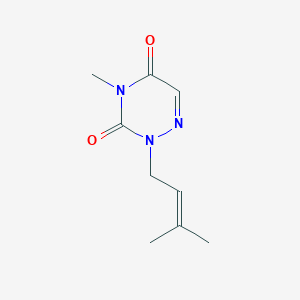
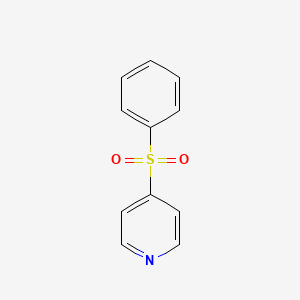
![(5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12012630.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B12012633.png)
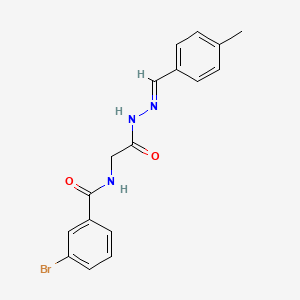
![N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12012655.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12012666.png)
![N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012673.png)
![2-Chloro-5-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012675.png)
![N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012690.png)
